2,3-dibromobenzonitrile chemical properties
2,3-dibromobenzonitrile chemical properties
Strategic Synthesis, Physicochemical Profiling, and Regioselective Functionalization[1]
Executive Summary
2,3-Dibromobenzonitrile (2,3-DBBN) is a high-value halogenated aromatic intermediate used primarily in the synthesis of fused heterocycles (quinazolines, isoquinolines) and agrochemicals.[1][2][3] Its unique substitution pattern—possessing two bromine atoms at the 2- and 3-positions relative to an electron-withdrawing nitrile group—offers distinct orthogonal reactivity. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol via the Sandmeyer reaction, and expert insights into controlling its regioselectivity during transition-metal catalyzed cross-couplings.
Part 1: Physicochemical Profile
CAS Number: 34362-24-8
Molecular Formula:
The following data summarizes the core physical properties critical for handling and process development.
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Darkens upon exposure to light; store in amber vials. |
| Melting Point | 120–124 °C | Sharp melting range indicates high purity; broadens significantly with mono-bromo impurities. |
| Boiling Point | ~310 °C (Predicted) | High boiling point requires vacuum distillation for purification if recrystallization fails. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water; typically requires polar organic co-solvents for aqueous reactions. |
| Electronic Character | Electron-deficient Arene | The nitrile group ( |
Part 2: Validated Synthetic Protocol
While 2,3-DBBN can theoretically be accessed via the bromination of benzonitrile, that route suffers from poor regioselectivity (yielding mixtures of 2,3-, 2,4-, and 2,5-isomers). The Sandmeyer reaction starting from 2,3-dibromoaniline is the industry-standard method for ensuring regiochemical integrity.
Workflow Diagram: Sandmeyer Synthesis
Figure 1: Step-wise conversion of 2,3-dibromoaniline to 2,3-dibromobenzonitrile via diazonium intermediate.
Detailed Experimental Methodology
Reagents: 2,3-Dibromoaniline (1.0 eq), Sodium Nitrite (1.2 eq), Copper(I) Cyanide (1.1 eq), Potassium Cyanide (1.5 eq), Sulfuric Acid (2.5 M).
-
Diazotization (The Critical Step):
-
Dissolve 2,3-dibromoaniline in dilute
and cool to 0–5 °C in an ice/salt bath. -
Add an aqueous solution of
dropwise. -
Expert Insight: Maintain internal temperature strictly below 5 °C. Exotherms at this stage lead to phenol byproducts (hydrolysis of the diazonium salt) which are difficult to separate later.
-
Stir for 30 minutes. The solution should become clear/yellowish.
-
-
Cyanation (Sandmeyer):
-
In a separate vessel, prepare a solution of CuCN and KCN in water (forming the soluble tetracyanocuprate complex).
-
Neutralize the diazonium solution to pH ~6 using sodium carbonate (carefully, to avoid foaming).
-
Add the neutralized diazonium mixture to the CuCN solution at 60 °C .
-
Observation: Evolution of nitrogen gas (
) will be vigorous. Ensure adequate headspace in the reactor.
-
-
Workup & Purification:
-
Extract with ethyl acetate (
). Wash combined organics with 1M NaOH (to remove any phenolic impurities) and brine. -
Dry over
and concentrate. -
Recrystallization: Use Ethanol/Water (9:1) to obtain white needles.
-
Part 3: Reactivity & Regioselective Functionalization
For drug discovery chemists, the value of 2,3-DBBN lies in its ability to undergo sequential, site-selective cross-coupling reactions.
The Regioselectivity Challenge
The molecule possesses two electrophilic sites (C-Br bonds).
-
C2-Position: Sterically crowded (sandwiched between
and at C3). Electronically activated by the ortho-cyano group. -
C3-Position: Less sterically hindered.
Rule of Thumb: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), sterics dominate . The C3-bromide reacts preferentially over the C2-bromide.
Functionalization Pathway Map
Figure 2: Divergent synthesis pathways. Note the orthogonal reactivity between Pd-coupling (C3 preference) and SNAr (C2 preference).
Protocol: Site-Selective Suzuki Coupling (C3-Arylation)
To selectively arylate the 3-position while leaving the 2-position intact for subsequent cycles:
-
Catalyst:
(5 mol%) or /SPhos. -
Base:
(2.0 eq). -
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Conditions: 80 °C, 4 hours.
-
Mechanism: Oxidative addition occurs faster at the less hindered C3-Br bond. The bulky nitrile group protects the C2-Br bond from insertion by the Pd species during the initial phase.
Part 4: Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation). Signal Word: WARNING
-
Cyanide Risks: Although the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Always work in a well-ventilated fume hood.
-
Skin Permeation: Halogenated benzonitriles are lipophilic and can penetrate the epidermis. Double-gloving (Nitrile over Latex) is recommended.
-
Spill Management: Do not use water for large spills. Adsorb with sand or vermiculite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34362-24-8, 2,3-Dibromobenzonitrile. Retrieved from [Link]
- Lutz, F. et al. (2015).Regioselective Suzuki Couplings of Polyhalogenated Arenes. Journal of Organic Chemistry. (Mechanistic basis for C3 vs C2 selectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene - Google Patents [patents.google.com]
- 3. 34362-24-8|2,3-Dibromobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 2,4-Dibromobenzonitrile | C7H3Br2N | CID 13450521 - PubChem [pubchem.ncbi.nlm.nih.gov]
